molecular formula C7H5N3O B11923977 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one CAS No. 94099-43-1

6-Methyl-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11923977
CAS No.: 94099-43-1
M. Wt: 147.13 g/mol
InChI Key: JPTRJSDQFDECPM-UHFFFAOYSA-N
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Description

6-Methyl-5H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a methyl group at the 6th position and a keto group at the 5th position of the imidazole ring distinguishes it from other imidazopyridine derivatives. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization to form the target compound . Another approach involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, to form the imidazole ring, followed by cyclization to form the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

6-Methyl-5H-imidazo[4,5-b]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Similar structure but with different substitution patterns.

    Imidazo[1,2-a]pyridine: Different ring fusion pattern.

    Imidazo[1,5-a]pyridine: Different ring fusion pattern and substitution.

Uniqueness

6-Methyl-5H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and keto groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other imidazopyridine derivatives .

Properties

CAS No.

94099-43-1

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

6-methylimidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C7H5N3O/c1-4-2-5-6(9-3-8-5)10-7(4)11/h2-3H,1H3

InChI Key

JPTRJSDQFDECPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NC2=NC1=O

Origin of Product

United States

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